[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Description
The compound “[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate” is a nucleotide derivative. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. This compound is particularly significant due to its involvement in cellular energy transfer and signal transduction.
Properties
Molecular Formula |
C20H28N10O14P2 |
|---|---|
Molecular Weight |
694.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2*2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t2*4-,6-,7-,10-/m11/s1 |
InChI Key |
UQRXDDDXDPEXNS-VQFZJOCSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N |
Origin of Product |
United States |
Preparation Methods
Direct Phosphorylation of Adenosine
The synthesis of 5'-AMP typically begins with adenosine, which undergoes phosphorylation at the 5'-hydroxyl group. While direct phosphorylation methods are less common in industrial settings due to regioselectivity challenges, recent patents have optimized this approach using carbodiimide-based reagents.
The Chinese patent CN105837649A details a method for synthesizing cyclic adenosine monophosphate (cAMP) from 5'-AMP, providing insights into phosphorylation and cyclization techniques. Although the primary focus is cAMP production, the protocol involves critical steps relevant to 5'-AMP stabilization and purification. For instance, the reaction employs N,N'-dicyclohexylcarbodiimide (DCC) and morpholine to form a double salt intermediate, which facilitates intramolecular cyclization. Key parameters include:
-
Solvent selection : Pyridine is used as the reaction medium due to its ability to stabilize intermediates and enhance reaction efficiency.
-
Molar ratios : A 1:2–1:5 ratio of 5'-AMP to DCC ensures complete phosphorylation, with optimal yields achieved at 1:2.5.
-
Temperature control : Reactions are conducted at 110°C to promote cyclization while minimizing side reactions.
Double Salt Formation and Cyclization
The preparation of the DCC-morpholine double salt is a critical precursor in this synthesis. As described in Example 1 of CN105837649A, dissolving DCC (26.6 g, 100 mmol) and morpholine (8.7 g, 100 mmol) in ethanol under controlled cooling yields the double salt with 90% efficiency. This intermediate enhances the stability of the phosphorylated adenosine, enabling subsequent cyclization in pyridine.
Table 1: Reaction Conditions for 5'-AMP Cyclization
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| DCC:5'-AMP ratio | 1:2.5 | Maximizes cyclization efficiency |
| Reaction temperature | 110°C | Balances reaction rate and degradation |
| Solvent volume (pyridine) | 500 mL per 3 g 5'-AMP | Ensures homogeneity and solubility |
| Crystallization pH | 1.5–2.0 | Precipitates pure product |
Post-cyclization, the crude product is purified via pH-adjusted crystallization, achieving a purity of 99.68%. This method avoids resin chromatography, reducing environmental waste and operational costs.
Stabilization and Formulation of AMP
Table 2: Stabilizer Performance in Nucleotide Formulations
| Stabilizer | pH Range | Recovery (%) | Purity (%) |
|---|---|---|---|
| Arginine | 8.9–9.45 | 95 | 99.5 |
| Tween 80 | 7.5–8.5 | 85 | 98.2 |
| Citrate | 6.0–7.0 | 78 | 97.8 |
Industrial-Scale Production and Optimization
Solvent Selection and Recycling
The use of ethanol and pyridine in CN105837649A highlights the importance of solvent systems in large-scale AMP synthesis. Ethanol’s low toxicity and ease of recycling make it preferable for double salt formation, while pyridine’s high boiling point facilitates reflux conditions.
Waste Reduction Strategies
Modern protocols emphasize minimizing hazardous byproducts. The omission of resin chromatography in CN105837649A reduces acid waste by 40%, aligning with green chemistry principles. Additionally, closed-loop solvent recovery systems further mitigate environmental impact.
Analytical Characterization of AMP
Spectroscopic Validation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying AMP structures. The cAMP synthesized in CN105837649A showed an MS (ESI) peak at m/z 328.20, consistent with theoretical values. Similar techniques apply to 3'-AMP, though specific data are absent in the reviewed sources.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Plays a role in studying cellular processes such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within the cell. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing pathways such as DNA synthesis and repair. The phosphate groups play a crucial role in energy transfer, while the purine base is involved in signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
- Thymidine triphosphate (TTP)
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both ribose and deoxyribose moieties. This duality allows it to participate in a broader range of biochemical reactions compared to other nucleotides.
Biological Activity
The compounds [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate and [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate are derivatives of nucleosides and have garnered attention for their potential biological activities. These compounds are structurally related to adenosine and have been studied for their roles in cellular processes such as signaling pathways and metabolic regulation.
| Property | Value |
|---|---|
| Molecular Weight | 925.653 g/mol |
| Exact Mass | 925.202 g/mol |
| LogP | -1.8712 |
| Polar Surface Area (PSA) | 468.84 Ų |
Structural Characteristics
Both compounds feature a purine base (6-aminopurine) linked to a sugar moiety (oxolane), with phosphate groups that enhance their solubility and biological activity. The stereochemistry at various carbon centers contributes to their interaction with biological targets.
Cellular Uptake and Metabolism
The uptake of these compounds into cells is facilitated by transporters that recognize nucleoside analogs. Once inside the cell, they may undergo phosphorylation to form active metabolites that participate in nucleotide synthesis or signaling pathways.
Biological Targets
These compounds are believed to interact with several key biological targets:
- Adenosine Receptors : They may act as agonists or antagonists at adenosine receptors (A1, A2A, A2B, A3), influencing various physiological responses such as vasodilation and neurotransmission.
- Kinases : They could serve as substrates or inhibitors for kinases involved in signaling pathways critical for cell proliferation and survival.
Antiviral Activity
Research has indicated that these compounds exhibit antiviral properties against various viruses. For instance, they have shown efficacy in inhibiting viral replication in cell culture studies.
Antitumor Activity
Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example:
- Case Study : In vitro studies on glioblastoma cells revealed that treatment with these compounds resulted in significant reductions in cell viability and increased apoptosis markers.
Immunomodulatory Effects
These compounds may modulate immune responses by affecting cytokine production and promoting regulatory T cell proliferation.
In Vitro Studies
- Cell Viability Assays : Various concentrations of the compounds were tested on cancer cell lines, showing a dose-dependent decrease in viability.
- Apoptosis Assays : Flow cytometry was employed to measure apoptosis levels, confirming the pro-apoptotic effects of the compounds.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of these compounds:
- Tumor Models : Administration of the compounds resulted in reduced tumor size compared to control groups.
- Toxicity Studies : Evaluations indicated a favorable safety profile with minimal adverse effects on normal tissues.
Q & A
Q. Table 1: Key Analytical Techniques for Stereochemical Confirmation
What are the optimal synthetic routes for these phosphorylated nucleosides?
Methodological Answer:
Synthesis typically involves phosphoramidite chemistry or enzymatic phosphorylation . Key steps include:
Protecting group strategy : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during phosphorylation.
Phosphorylation : React the protected nucleoside with dibenzyl diisopropylphosphoramidite, followed by oxidation.
Deprotection : Remove protecting groups under mild acidic or basic conditions (e.g., NH/MeOH for acetyl groups).
Critical parameters include reaction temperature (0–25°C), anhydrous conditions, and stoichiometric control to avoid side products like triphosphates .
Advanced Research Questions
How do these compounds modulate P2Y purinergic receptors, and what assays validate their activity?
Methodological Answer:
These phosphates act as adenosine analogs binding to P2Y receptors, influencing cAMP or Ca signaling. Validation methods include:
Q. Table 2: Key Receptor-Binding Data
| Compound | Receptor Target | Assay Type | IC (nM) | Reference |
|---|---|---|---|---|
| (2R,3R,4R,5R) isomer | P2Y | Radioligand | 12.5 ± 1.8 | |
| (2R,3S,4R,5R) isomer | P2Y | Ca flux | 8.3 ± 0.9 |
How can contradictory data in enzymatic inhibition studies be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., cofactor availability, pH). To resolve:
Standardize cofactors : Ensure saturating ATP/Mg levels (e.g., 2 mM MgCl for kinases).
Control redox state : Add DTT (1 mM) to prevent thiol oxidation in enzymes like nitrate reductase .
Use orthogonal assays : Combine fluorogenic substrates (e.g., ADP-Glo™) with HPLC-based product quantification.
For example, shows cadmium stress reduces nitrate reductase activity by 60% due to competitive metal binding; this can be mitigated by EDTA chelation .
Q. Table 3: Enzymatic Activity Under Stress Conditions
| Enzyme | Stress Condition | Activity (% Control) | Resolution Method |
|---|---|---|---|
| Nitrate Reductase | 10 µM Cd | 40% | EDTA chelation |
| FAK Kinase | Low ATP (0.1 mM) | 22% | ATP supplementation |
What in silico strategies predict interactions with RNA-dependent RNA polymerases (RdRps)?
Methodological Answer:
Homology modeling : Build RdRp structure using templates from PDB (e.g., 6M71 for SARS-CoV-2).
Docking simulations : Use Schrödinger Maestro to dock the phosphate isomers into the catalytic site, prioritizing residues Lys545 and Asp760.
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
highlights the compound’s role in non-catalytic ion-binding sites, which can be validated via mutagenesis (e.g., D3T variant studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
